molecular formula C7H7NO3 B3280591 3-(5-Methylisoxazol-3-yl)acrylic acid CAS No. 71810-79-2

3-(5-Methylisoxazol-3-yl)acrylic acid

Cat. No. B3280591
CAS RN: 71810-79-2
M. Wt: 153.14 g/mol
InChI Key: CSBACZMGKKFGRY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Methylisoxazol-3-yl)acrylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is a compound that has been used in various studies and experiments .


Synthesis Analysis

The synthesis of “3-(5-Methylisoxazol-3-yl)acrylic acid” and its derivatives has been reported in several studies. For instance, one study reported the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides . Another study reported the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives . The synthesis process often involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of “3-(5-Methylisoxazol-3-yl)acrylic acid” has been analyzed in several studies. For example, one study reported the supramolecular structure and the crystallization mechanism of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide . The study found that the central carbon in the molecule allows a flexible adaptation that leads to the formation of three distinct forms .

Safety and Hazards

The safety data sheet of a related compound suggests that personal protective equipment/face protection should be worn during handling. It also suggests ensuring adequate ventilation and avoiding ingestion, inhalation, and dust formation .

properties

IUPAC Name

(E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBACZMGKKFGRY-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methylisoxazol-3-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Methylisoxazol-3-yl)acrylic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Methylisoxazol-3-yl)acrylic acid
Reactant of Route 4
3-(5-Methylisoxazol-3-yl)acrylic acid
Reactant of Route 5
3-(5-Methylisoxazol-3-yl)acrylic acid
Reactant of Route 6
3-(5-Methylisoxazol-3-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.